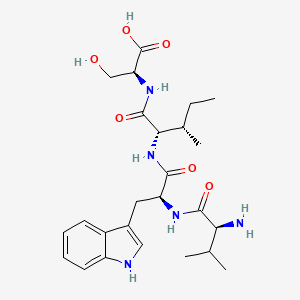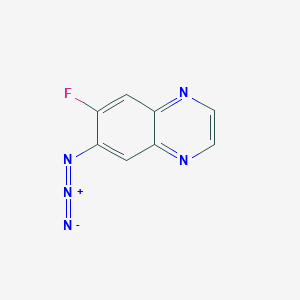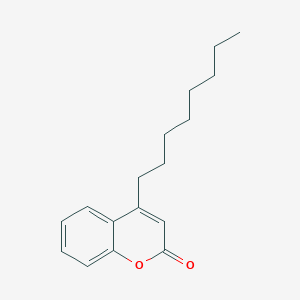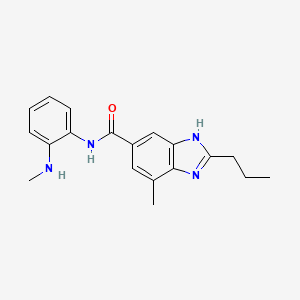
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite is a chiral phosphine ligand known for its high enantioselectivity in various chemical reactions. This compound is particularly valuable in asymmetric synthesis, where it helps produce enantiomerically pure products. Its unique structure, featuring a cyclohexyl ring with phenyl and diphenylphosphinite groups, makes it a versatile and efficient catalyst in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligand.
Substitution: The diphenylphosphinite group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1S,2R)-2-Phenylcyclohexyl diphenylphosphinite involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, creating a chiral environment that promotes enantioselective transformations. The molecular targets include various transition metals, and the pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-Phenylcyclohexyl diphenylphosphinite: The enantiomer of the compound, which has similar properties but opposite stereochemistry.
(1S,2R)-2-(Diphenylphosphino)cyclohexanamine: Another chiral phosphine ligand with a similar structure but different functional groups.
Uniqueness
(1S,2R)-2-Phenylcyclohexyl diphenylphosphinite is unique due to its high enantioselectivity and efficiency in asymmetric synthesis. Its specific stereochemistry allows for the production of enantiomerically pure compounds with high yields, making it a valuable tool in both academic and industrial research.
Eigenschaften
CAS-Nummer |
918399-08-3 |
|---|---|
Molekularformel |
C24H25OP |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
diphenyl-[(1S,2R)-2-phenylcyclohexyl]oxyphosphane |
InChI |
InChI=1S/C24H25OP/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25-26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23-24H,10-11,18-19H2/t23-,24+/m1/s1 |
InChI-Schlüssel |
GZFYRYMWQPAJJO-RPWUZVMVSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CC=C2)OP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)


![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)

![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)

![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)

![6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)buta-1,3-dienyl]-1H-benzimidazole](/img/structure/B12606456.png)

![2-Chloro-5-[(furo[2,3-c]pyridin-7-yl)amino]phenol](/img/structure/B12606465.png)
![3-Azaspiro[5.5]undecane-1,5-dicarboxamide, 2,4-dioxo-](/img/structure/B12606466.png)
